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d-Allono-1,5-lactone -

d-Allono-1,5-lactone

Catalog Number: EVT-13544226
CAS Number:
Molecular Formula: C6H10O6
Molecular Weight: 178.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Allono-1,5-lactone, also known as D-(+)-glucono-1,5-lactone, is a cyclic ester derived from D-gluconic acid. It is classified as a lactone, specifically an aldonolactone, which plays a significant role in various biochemical processes and industrial applications. This compound is characterized by its sweet taste and is commonly used as a food additive and in pharmaceutical formulations.

Source

D-Allono-1,5-lactone can be sourced from the enzymatic oxidation of glucose or from the hydrolysis of D-gluconic acid. It is commercially available from various chemical suppliers and is produced in laboratory settings for research purposes.

Classification

D-Allono-1,5-lactone is classified under:

  • Chemical Class: Lactones
  • CAS Number: 90-80-2
  • Molecular Formula: C₆H₁₀O₆
  • Molecular Weight: 178.14 g/mol
Synthesis Analysis

Methods

The synthesis of D-Allono-1,5-lactone can be achieved through several methods, primarily involving the dehydrative cyclization of aldonic acids. The most notable method includes:

  1. Dehydrative Cyclization: This process involves the reaction of D-gluconic acid in an aqueous medium where water is removed through gas sparging. The reaction typically requires:
    • A solvent mixture containing both water and a non-aqueous solvent (e.g., acetone).
    • The reaction mixture should maintain a solid content of about 10-90% .

Technical Details

The dehydrative cyclization can be performed at elevated temperatures to facilitate the formation of the lactone while minimizing by-products. The removal of water during the reaction enhances the yield and purity of D-Allono-1,5-lactone .

Molecular Structure Analysis

Structure

D-Allono-1,5-lactone features a six-membered ring structure with hydroxyl groups at positions 3, 4, and 6. Its structural formula can be represented as follows:

C6H10O6\text{C}_{6}\text{H}_{10}\text{O}_{6}

Data

  • Melting Point: Approximately 153 °C
  • Boiling Point: Roughly estimated at 230 °C
  • Solubility: Highly soluble in water (up to 590 g/L at 20 °C) .
Chemical Reactions Analysis

Reactions

D-Allono-1,5-lactone undergoes several chemical reactions:

  1. Hydrolysis: In aqueous solutions, it can autohydrolyze to form D-gluconic acid and D-glucono-1,4-lactone. This reaction is influenced by pH levels, leading to changes in taste perception from sweet to sour as hydronium ions increase .
  2. Esterification: It can react with alcohols to form esters, which are useful in various applications.

Technical Details

The hydrolysis reaction occurs readily at room temperature and can be monitored by measuring changes in pH and taste quality over time .

Mechanism of Action

The mechanism of action for D-Allono-1,5-lactone primarily involves its role as a substrate in enzymatic reactions. It acts as an intermediate in metabolic pathways related to carbohydrate metabolism. Upon hydrolysis, it contributes to the production of D-gluconic acid, which plays a crucial role in energy metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Odor: Practically odorless
  • Density: Approximately 0.600 g/cm³
  • pH: Approximately 3.6 in a 10 g/L aqueous solution .

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to hydrolysis.
  • Partition Coefficient (LogP): -2.38 indicates high hydrophilicity.
Applications

D-Allono-1,5-lactone has diverse applications across various fields:

  1. Food Industry: Used as a food additive for its sweetening properties.
  2. Pharmaceuticals: Serves as an intermediate in drug synthesis and formulation due to its biochemical reactivity.
  3. Biochemical Research: Utilized in studies related to carbohydrate metabolism and enzyme kinetics.
Synthesis Methodologies and Reaction Mechanisms

Enzymatic Synthesis Pathways Using Glucose Oxidase Systems

D-Allono-1,5-lactone (chemically equivalent to D-glucono-δ-lactone) is primarily biosynthesized through the oxidation of β-D-glucose catalyzed by glucose oxidase (GOx; EC 1.1.3.4). This flavoprotein, produced industrially by Aspergillus niger and Penicillium spp., employs tightly bound flavin adenine dinucleotide (FAD) as a cofactor. The reaction proceeds via a two-step mechanism [2] [3]:

  • Reductive Half-Reaction: β-D-glucose is oxidized to D-glucono-δ-lactone, reducing FAD to FADH₂.
  • Oxidative Half-Reaction: Molecular oxygen reoxidizes FADH₂, generating hydrogen peroxide (H₂O₂).

The lactone forms spontaneously but is hydrolyzed to gluconic acid by lactonase (EC 3.1.1.17) in biological systems. Catalase is often coupled with GOx to decompose H₂O₂ into water and oxygen, preventing enzyme inactivation and shifting the reaction equilibrium toward lactone formation [1] [6]. Key active-site residues (e.g., Arg-516, His-520) in GOx ensure strict specificity for the β-anomer of glucose [3].

Table 1: Microbial Sources and Catalytic Parameters of Glucose Oxidase

Microbial SourceMolecular Weight (kDa)Optimum pHSpecific Activity (U/mg)Lactone Yield
Aspergillus niger1523.5–6.5150–200~90%*
Penicillium amagasakiense1504.0–5.5220–250~95%*

**Theoretical maximum based on reaction stoichiometry; actual yields depend on H₂O₂ removal efficiency. [2] [3]*

Chemical Oxidation of Glucose Derivatives: Bromine Water and Oxygen-Based Approaches

Chemical synthesis of D-allono-1,5-lactone relies on glucose oxidation using oxidizing agents:

  • Bromine Water: Direct electrophilic oxidation of glucose’s aldehyde group yields gluconic acid, which undergoes dehydration to form the δ-lactone. This method suffers from bromine toxicity and requires post-reaction purification to remove bromide residues [1].
  • Oxygen-Based Catalysis: Metal-catalyzed aerobic oxidation (e.g., Pd, Pt, or Au on TiO₂/Al₂O₃) offers a cleaner alternative. However, over-oxidation to keto-acids (e.g., 2-keto-D-gluconic acid) reduces selectivity. Recent innovations employ phosphate-buffered systems (pH 7) with O₂, achieving near-quantitative lactonization without racemization [4] [5].

Table 2: Chemical Methods for δ-Lactone Synthesis

Oxidant/CatalystConditionsLactone YieldKey Limitations
Bromine water20°C, aqueous solution70–80%Toxic byproducts
O₂/Pd-TiO₂50°C, pH 5.0–7.085–92%Catalyst deactivation
O₂/GOx-Catalase20°C, PBS buffer95%Enzyme cost [1] [5] [6]

Green Chemistry Approaches: Solvent-Free and Catalytic Innovations

Sustainable synthesis routes minimize solvent use and employ recyclable catalysts:

  • Solvent-Free Lactonization: Solid-phase reactions using benzoic acid derivatives and benzoyl peroxide at 80–100°C yield δ-lactone without hydrolytic byproducts. This method avoids volatile organic compounds (VOCs) and simplifies downstream separation [5] [7].
  • Catalytic Innovations:
  • Iron Carbonyl Complexes: Catalyze dehydrogenative lactonization of diols using acetone as a hydrogen acceptor. No over-oxidation to acids is observed [9].
  • Cu/Nitroxyl Catalysts: Enable aerobic oxidative lactonization of diols under ambient conditions with >90% regioselectivity for unsymmetrical substrates [9].
  • Oxone®-Mediated Oxidation: Converts cyclic ketones to lactones in aqueous phosphate buffer (pH 7), ideal for water-insoluble substrates [9].

Table 3: Green Catalysts for δ-Lactone Formation

Catalyst SystemReaction ConditionsEco-FootprintYield Range
Cu/TEMPO + O₂25°C, air atmosphereLow88–95%
Fe(CO)₃/CyclopentadienoneAcetone, 60°CModerate75–85%
Oxone®/NaH₂PO₄-Na₂HPO₄H₂O, pH 7, 25°CLow>99% [7] [9]

Comparative Analysis of δ- vs. γ-Lactone Formation Dynamics

D-Gluconic acid cyclizes into two lactone isoforms due to competing nucleophilic attacks by C4-OH (γ-lactone) or C5-OH (δ-lactone) on the carboxyl carbon:

  • Thermodynamic Stability: The 6-membered δ-lactone ring is enthalpically favored over the 5-membered γ-lactone due to reduced angle strain (Baeyer strain theory). δ-Lactone dominates at equilibrium (55–65% vs. <1% for γ-lactone) [5] [6].
  • Kinetic Accessibility: γ-Lactone forms faster initially due to lower activation energy for 5-exo-tet cyclization. However, it hydrolyzes 100× faster than the δ-isomer in aqueous media, making it less isolable [6].
  • Structural Influences:
  • pH Dependence: Acidic conditions favor lactonization (δ:γ = 10:1 at pH 2.0), while alkaline conditions hydrolyze both to gluconate.
  • Temperature: Heating shifts equilibrium toward δ-lactone (mp 153°C vs. γ-lactone’s 134–136°C) [5] [6].

Table 4: Characteristics of Gluconic Acid Lactones

Propertyδ-Lactone (1,5)γ-Lactone (1,4)
Ring Size6-membered5-membered
Melting Point153°C134–136°C
Hydrolysis Rate (pH 7)0.012 h⁻¹1.2 h⁻¹
Equilibrium Abundance55–65%<1%
Specific Rotation [α]D+66.2° (20°C)+67.8° (20°C) [5] [6]*

Properties

Product Name

d-Allono-1,5-lactone

IUPAC Name

(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4-,5-/m1/s1

InChI Key

PHOQVHQSTUBQQK-TXICZTDVSA-N

Canonical SMILES

C(C1C(C(C(C(=O)O1)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@H](C(=O)O1)O)O)O)O

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